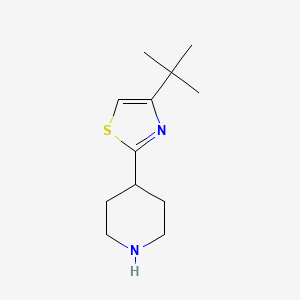

![molecular formula C6H4BrN3S B1282997 6-Bromo-2-methylthiazolo[4,5-b]pyrazine CAS No. 87444-41-5](/img/structure/B1282997.png)

6-Bromo-2-methylthiazolo[4,5-b]pyrazine

Übersicht

Beschreibung

The compound 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds that share some structural features with the compound . For instance, the first paper describes the synthesis of compounds that incorporate the pyrazole moiety, which is also a part of the 6-Bromo-2-methylthiazolo[4,5-b]pyrazine structure . The second paper discusses the synthesis of chiral tetrahydrotriazolopyrazines, another class of nitrogen-containing heterocycles . These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

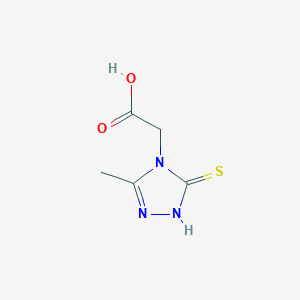

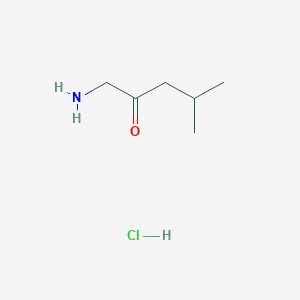

The synthesis of related compounds involves the reaction of brominated precursors with various nucleophiles. In the first paper, the target compounds are synthesized by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by coupling with di- and poly(bromo) compounds . The second paper describes a regioselective synthesis of new chiral triazolopyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction . Although these methods do not directly apply to 6-Bromo-2-methylthiazolo[4,5-b]pyrazine, they provide insight into potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

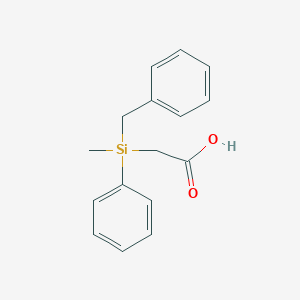

The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple ring systems containing nitrogen atoms. The pyrazole and triazole rings are common structural motifs that contribute to the chemical and biological properties of these molecules. While the exact structure of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is not analyzed in the papers, the structural analyses of similar compounds can be inferred to involve spectroscopic techniques and elemental analyses to establish their frameworks .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of heterocyclic compounds through the use of brominated intermediates. These reactions are likely to involve nucleophilic substitution and intramolecular cyclization steps. The first paper indicates that the target compounds were obtained through reactions with aminotriazolethiol or di- and poly(bromo) compounds . The second paper's 'click' reaction suggests a 1,3-dipolar cycloaddition process . These reactions are relevant to understanding the reactivity of brominated heterocycles and could be extrapolated to the synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not detailed, but general properties of similar heterocyclic compounds can be discussed. Typically, these compounds exhibit significant biological activity, which makes them valuable in drug design. Their physical properties, such as solubility and melting points, are influenced by the nature of the substituents and the degree of aromaticity in the rings. The chemical properties, including reactivity and stability, are determined by the electronic distribution within the heterocyclic framework and the presence of functional groups such as the bromo substituent .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Solid-Phase Parallel Synthesis of Derivatives : A novel methodology for the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed. This process involves a tandem reaction with isothiocyanate terminated resin and o-bromo-2-aminopyrazine, followed by further functionalization and cleavage from the resin, creating a diverse library of compounds (Abdildinova et al., 2016).

Synthesis of New Derivatives : The synthesis of new derivatives such as benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine has been demonstrated through a one-pot cyclocondensation process. This showcases the versatility of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine in creating novel compounds (Sheikhi-Mohammareh et al., 2016).

Chemical and Physical Properties

Fluorescence Properties : Research on 2,6- and 2,5-diphenylthiazolo[4,5‐b]pyrazine derivatives has revealed significant findings regarding their fluorescence properties, influenced by electron-donating substituents. These findings are crucial for designing new fluorophores (Nakagawa et al., 2015).

REDOX, Magnetic, and Structural Properties : Studies on the heterocyclic radical 1,2,5-thiadiazolo[3,4-b]-1,3,2-dithiazolo[3,4-b]pyrazin-2-yl have provided insights into its REDOX, magnetic, and structural properties. These findings contribute to a deeper understanding of the compound's physical and chemical characteristics (Barclay et al., 1998).

Biological Activities

Synthesis and Biological Activities : The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives has revealed their potent immunosuppressive and immunostimulatory activities, as well as significant inhibitory effects on NO generation in LPS-stimulated cells (Abdel‐Aziz et al., 2011).

Antibacterial Activity : The synthesis of benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives and their antibacterial activity against various bacterial strains like Bacillus subtilis and Escherichia coli has been investigated, demonstrating the potential pharmaceutical applications of these compounds (Bassin et al., 2017).

Zukünftige Richtungen

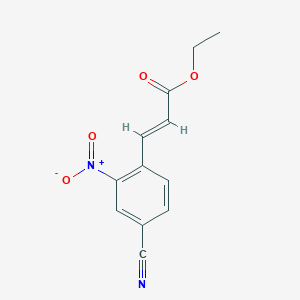

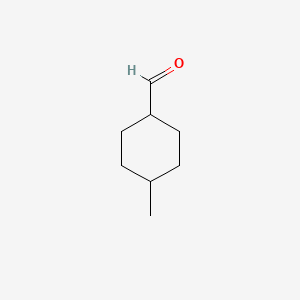

The Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines (MeTPy) is a promising method for the short synthesis of MeTPy-containing functional molecules . This finding could be useful for the development of new synthetic methods and the production of functional molecules .

Eigenschaften

IUPAC Name |

6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGQNATXHJNJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N=C2S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557092 | |

| Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methylthiazolo[4,5-b]pyrazine | |

CAS RN |

87444-41-5 | |

| Record name | 6-Bromo-2-methylthiazolo[4,5-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87444-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

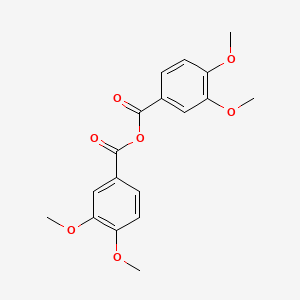

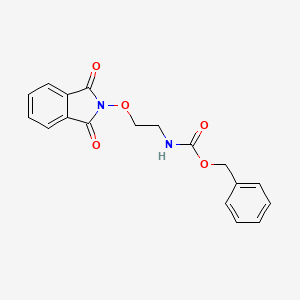

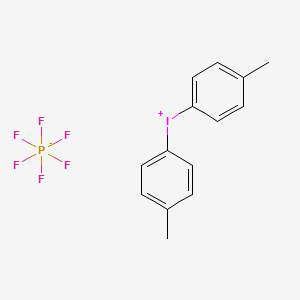

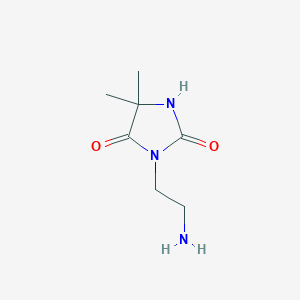

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.